molecular formula C26H25NO4 B13629016 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethylphenyl)propanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethylphenyl)propanoic acid

Cat. No.: B13629016
M. Wt: 415.5 g/mol
InChI Key: SYSAOASBWBMFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 3-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. The protected amino acid is then subjected to a series of reactions, including the formation of an anhydride intermediate and subsequent coupling with the desired phenyl group . Industrial production methods may involve similar steps but are optimized for scale and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under specific conditions, leading to the formation of quinones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include sodium azide for azide formation and isobutoxycarbonyl chloride for anhydride formation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The compound can interact with enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H25NO4/c1-16-11-17(2)13-18(12-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

SYSAOASBWBMFGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

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